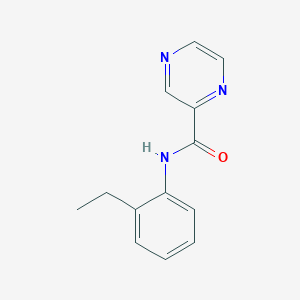

![molecular formula C20H27FN4O2 B5570138 N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Research into the synthesis of complex pyrrole-oxindole compounds, such as those related to progesterone receptor modulators, often involves exploring the structural modifications to achieve desired biological activities. The synthesis processes can involve multicomponent reactions, palladium-catalyzed cyanation/reduction sequences, or direct functionalization strategies to introduce various substituents into the core structure, enhancing the compound's properties for specific applications (Fensome et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure analyses of related compounds often reveal insights into their conformations, steric interactions, and potential for intermolecular interactions. Such studies may involve X-ray diffraction techniques to elucidate the geometry around the molecular framework, offering clues on how structural variations might influence the overall molecular architecture and its interaction with biological targets (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical properties of similar compounds can be influenced by their functional groups, which dictate their reactivity, stability, and interaction with other molecules. Studies focusing on N,N-dimethylformamide as carbon synthons for synthesizing N-heterocycles highlight the versatility of these groups in facilitating the formation of complex heterocyclic structures through various reaction mechanisms (Li et al., 2021).

科学的研究の応用

Progesterone Receptor Modulators

The compound's structural similarity to 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile suggests its potential application in developing progesterone receptor modulators. These modulators can be used in female healthcare for contraception, fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent is crucial for controlling functional responses, indicating potential in pharmaceutical development (Fensome et al., 2008).

Imaging Cancer Tyrosine Kinase

The synthesis of derivatives with structures similar to the subject compound, such as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, indicates its potential use in imaging cancer tyrosine kinase. Such derivatives can serve as positron emission tomography tracers, providing valuable tools in cancer diagnosis and treatment monitoring (Ji‐Quan Wang et al., 2005).

Maillard Reaction Studies

Related compounds, like N-methyl-2-(hydroxymethyl)pyrrole found in Maillard model systems, indicate the compound's relevance in studying Maillard reactions. These reactions are crucial in understanding the formation of melanoidins and their antioxidative properties, which are significant in food chemistry and possibly in pharmacology (Tressl et al., 1998).

Catalysis and Chemical Synthesis

Compounds similar to the query chemical, such as substituted indolines and pyrrolidines, find applications in catalysis and chemical synthesis. Their involvement in processes like intramolecular aminocyanation of alkenes suggests potential uses in developing new synthetic methods and chemicals (Miyazaki et al., 2014).

Indole Synthesis

The method of closing the pyrrole ring, as demonstrated in the synthesis of substituted indoles, highlights the relevance of similar structures in synthesizing diverse indole derivatives. These compounds are pivotal in pharmaceutical and agrochemical industries (Marion & Ashford, 1945).

Fluorination Techniques in Organic Synthesis

Electrochemical fluorination studies involving similar compounds, like various alkyl-substituted pyridines, suggest potential applications in developing new fluorination techniques. These techniques are essential for producing fluorinated compounds used in pharmaceuticals and materials science (Victor J. Davis et al., 1975).

特性

IUPAC Name |

3-[[(2S,4S)-4-fluoro-1-(1,3,7-trimethylindole-2-carbonyl)pyrrolidin-2-yl]methyl]-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN4O2/c1-12-7-6-8-16-13(2)18(24(5)17(12)16)19(26)25-11-14(21)9-15(25)10-22-20(27)23(3)4/h6-8,14-15H,9-11H2,1-5H3,(H,22,27)/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHDFGXBHNQDME-GJZGRUSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3CC(CC3CNC(=O)N(C)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)N3C[C@H](C[C@H]3CNC(=O)N(C)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)

![1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)